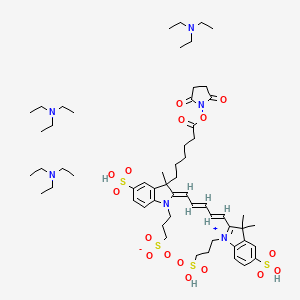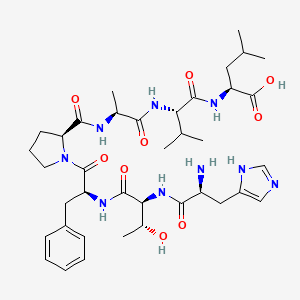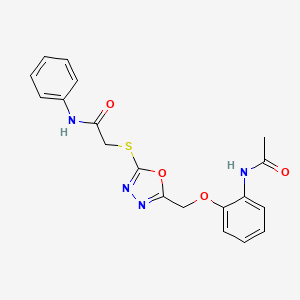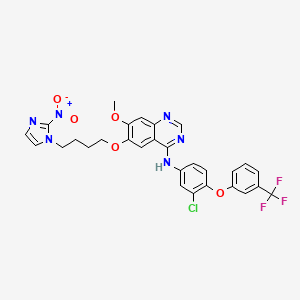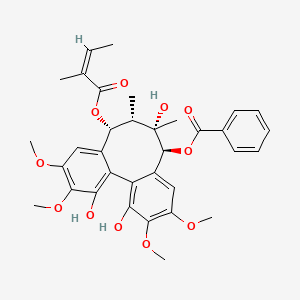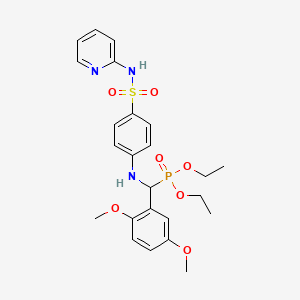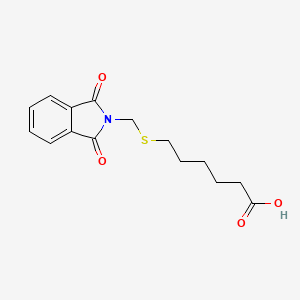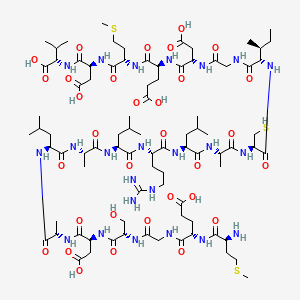
Bik BH3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bik BH3, also known as BCL-2 interacting killer, is a pro-apoptotic protein that belongs to the BH3-only family of proteins. It plays a crucial role in the regulation of apoptosis, a form of programmed cell death. This compound is predominantly localized in the endoplasmic reticulum and induces apoptosis through the mitochondrial pathway by mobilizing calcium from the endoplasmic reticulum to the mitochondria and remodeling the mitochondrial cristae .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bik BH3 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, ensuring high yield and purity of the this compound protein. Downstream processing involves cell lysis, protein extraction, and purification using advanced chromatographic methods .
化学反应分析
Types of Reactions: Bik BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It interacts with anti-apoptotic proteins such as BCL-2, BCL-xL, and EBV-BHRF1, leading to the induction of apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as the presence of calcium ions and specific pH levels. No specific chemical reagents are required for these interactions .
Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis, leading to cell death. This process is crucial for maintaining cellular homeostasis and eliminating damaged or cancerous cells .
科学研究应用
Bik BH3 has significant applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and the role of pro-apoptotic proteins in cancer and other diseases. This compound is also employed in gene therapy-based approaches to treat difficult cancers by inducing apoptosis in cancer cells .
作用机制
Bik BH3 exerts its effects by interacting with anti-apoptotic proteins such as BCL-2 and BCL-xL, thereby neutralizing their function and promoting the activation of pro-apoptotic proteins like BAX. This interaction leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis .
相似化合物的比较
- BIM (BCL-2 interacting mediator of cell death)
- PUMA (p53 upregulated modulator of apoptosis)
- BID (BH3 interacting domain death agonist)
- BAD (BCL-2 associated agonist of cell death)
- NOXA (phorbol-12-myristate-13-acetate-induced protein 1)
- BMF (BCL-2 modifying factor)
- HRK (harakiri)
Uniqueness: Bik BH3 is unique among the BH3-only proteins due to its predominant localization in the endoplasmic reticulum and its ability to induce apoptosis through the mobilization of calcium from the endoplasmic reticulum to the mitochondria. This distinct mechanism sets it apart from other BH3-only proteins that primarily function at the mitochondrial level .
属性
分子式 |
C86H145N23O32S3 |
|---|---|
分子量 |
2109.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1 |
InChI 键 |
JMIMHPONHLDYMG-JNQIXXGGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




